Cas no 171752-56-0 (Benzo[f]thieno[2,3-c]quinoline-9,10-diol,4,5,5a,6,7,11b-hexahydro-2-propyl-, 9,10-diacetate, (5aR,11bS)-)
![Benzo[f]thieno[2,3-c]quinoline-9,10-diol,4,5,5a,6,7,11b-hexahydro-2-propyl-, 9,10-diacetate, (5aR,11bS)- structure](https://de.kuujia.com/scimg/cas/171752-56-0x500.png)
171752-56-0 structure
Produktname:Benzo[f]thieno[2,3-c]quinoline-9,10-diol,4,5,5a,6,7,11b-hexahydro-2-propyl-, 9,10-diacetate, (5aR,11bS)-
Benzo[f]thieno[2,3-c]quinoline-9,10-diol,4,5,5a,6,7,11b-hexahydro-2-propyl-, 9,10-diacetate, (5aR,11bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzo[f]thieno[2,3-c]quinoline-9,10-diol,4,5,5a,6,7,11b-hexahydro-2-propyl-, 9,10-diacetate, (5aR,11bS)-
- Adrogolide
- (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propylbenzo[f]thieno[2,3-c]quinoline-9,10-diol Diacetate (Ester)
- (5aR-trans)-4,5,5a,6,7,11b-Hexahydro-2-propylbenzo[f]thieno[2,3-c]quinoline-9,10-diol Diacetate (Ester)
- Adrogolide [INN]
- 171752-56-0
- (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate
- SCHEMBL50927
- Q27294442
- (5aR, 11bS) 4,5,5a,6,7,11b-Hexahydro-2-propylbenzo(f)thienol(2,3c)quinoline-9,10-diol diacetate (ester)
- [(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate
- YC3281G42A
- UNII-YC3281G42A
- NS00122975
- (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propylbenzo(f)thienol(2,3-c)quinoline-9,10-diol diacetate (ester)
- CHEMBL2104655
- DTXSID30169159
- BENZO(F)THIENO(2,3-C)QUINOLINE-9,10-DIOL, 4,5,5A,6,7,11B-HEXAHYDRO-2-PROPYL-, DIACETATE (ESTER), (5AR-TRANS)-
-
- Inchi: InChI=1S/C22H25NO4S/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18/h8-10,18,22-23H,4-7,11H2,1-3H3/t18-,22+/m1/s1
- InChI-Schlüssel: KTEBZVJGMARTOQ-GCJKJVERSA-N
- Lächelt: CCCC1SC2=C([C@H]3[C@H](NC2)CCC2=CC(=C(C=C32)OC(=O)C)OC(=O)C)C=1
Berechnete Eigenschaften
- Genaue Masse: 399.15055
- Monoisotopenmasse: 399.15
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 6
- Komplexität: 599
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topologische Polaroberfläche: 92.9Ų
Experimentelle Eigenschaften
- Dichte: 1.217
- Siedepunkt: 538.7°C at 760 mmHg
- Flammpunkt: 279.6°C
- Brechungsindex: 1.577
- PSA: 64.63
Benzo[f]thieno[2,3-c]quinoline-9,10-diol,4,5,5a,6,7,11b-hexahydro-2-propyl-, 9,10-diacetate, (5aR,11bS)- Verwandte Literatur
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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